Spiro[3.3]heptan-2-ylmethanethiol Spiro[3.3]heptan-2-ylmethanethiol
Brand Name: Vulcanchem
CAS No.: 2551115-36-5
VCID: VC4352345
InChI: InChI=1S/C8H14S/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2
SMILES: C1CC2(C1)CC(C2)CS
Molecular Formula: C8H14S
Molecular Weight: 142.26

Spiro[3.3]heptan-2-ylmethanethiol

CAS No.: 2551115-36-5

Cat. No.: VC4352345

Molecular Formula: C8H14S

Molecular Weight: 142.26

* For research use only. Not for human or veterinary use.

Spiro[3.3]heptan-2-ylmethanethiol - 2551115-36-5

Specification

CAS No. 2551115-36-5
Molecular Formula C8H14S
Molecular Weight 142.26
IUPAC Name spiro[3.3]heptan-2-ylmethanethiol
Standard InChI InChI=1S/C8H14S/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2
Standard InChI Key LKECBHNYMKJBOR-UHFFFAOYSA-N
SMILES C1CC2(C1)CC(C2)CS

Introduction

Structural and Molecular Characteristics

Core Spirocyclic Framework

The spiro[3.3]heptane system consists of two fused cyclopropane rings sharing a single central atom, creating a rigid, three-dimensional geometry. This scaffold is exemplified in Spiro[3.3]heptan-2-ylmethanol (PubChem CID 71777872) , where the methanol group is appended to the spiro carbon. For Spiro[3.3]heptan-2-ylmethanethiol, the hydroxyl (-OH) group is replaced by a thiol (-SH), yielding the molecular formula C₈H₁₄S and a molecular weight of 142.26 g/mol.

Table 1: Comparative Molecular Properties

PropertySpiro[3.3]heptan-2-ylmethanol Spiro[3.3]heptan-2-ylmethanethiol (Predicted)
Molecular FormulaC₈H₁₄OC₈H₁₄S
Molecular Weight (g/mol)126.20142.26
SMILESC1CC2(C1)CC(C2)COC1CC2(C1)CC(C2)CS
Predicted LogP1.2–1.5 2.1–2.4 (thiol hydrophobicity)

The thiol group introduces distinct electronic and steric effects, including increased lipophilicity and nucleophilic reactivity compared to its alcohol counterpart .

Synthesis and Derivatization Pathways

Retrosynthetic Analysis

Spiro[3.3]heptan-2-ylmethanethiol can theoretically be synthesized via functional group interconversion from existing spirocyclic precursors:

  • Starting from Spiro[3.3]heptan-2-one:
    The ketone intermediate (CAS 4483-67-4) serves as a versatile precursor. Reduction with lithium aluminum hydride (LiAlH₄) yields Spiro[3.3]heptan-2-ylmethanol , while analogous thiolation could employ Lawesson’s reagent or thiourea-based Mitsunobu reactions to replace the hydroxyl group with -SH .

  • Nucleophilic Substitution:
    If a leaving group (e.g., bromide) is introduced at the methylene position, displacement with hydrogen sulfide (H₂S) or thiourea could generate the thiol.

Table 2: Hypothetical Synthetic Routes

RouteReagents/ConditionsYield (Predicted)Challenges
1Spiro[3.3]heptan-2-one → LiAlH₄ → Thiolation40–60%Over-reduction, sulfur scrambling
2Spiro[3.3]heptan-2-yl bromide → H₂S50–70%Handling gaseous H₂S, purity issues

Physicochemical and Spectroscopic Properties

Solubility and Stability

The methanol analog exhibits high solubility in polar solvents like water and ethanol, but the thiol derivative is expected to show reduced aqueous solubility (logP ≈ 2.3) due to the hydrophobic -SH group. Stability studies on similar spiro compounds suggest susceptibility to oxidation, necessitating inert storage conditions .

Spectroscopic Signatures

  • IR Spectroscopy: A strong S-H stretch (~2550 cm⁻¹) distinguishes the thiol from alcohols (~3300 cm⁻¹) .

  • NMR: The spiro carbon environment produces distinct splitting patterns in ¹³C NMR, with the thiol proton resonating near δ 1.3–1.6 ppm (¹H NMR) .

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